8-(2-(4-(2,6-dichlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(2-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}ethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,6-dichlorophenyl group and an imidazo[1,2-g]purine core. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}ethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Imidazo[1,2-g]purine Core: This can be achieved through the cyclization of appropriate purine derivatives under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the imidazo[1,2-g]purine core.
Substitution with 2,6-Dichlorophenyl Group: The final step involves the substitution of the piperazine ring with a 2,6-dichlorophenyl group, typically using a chlorinated aromatic compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
8-(2-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}ethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated aromatic compounds, bases like sodium hydroxide (NaOH)
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
8-(2-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}ethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 8-(2-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}ethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins, leading to modulation of various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: A compound with a similar piperazine ring structure, used as an antipsychotic medication.
Imidazole Derivatives: Compounds with an imidazole core, known for their broad-spectrum biological activities.
Uniqueness
8-(2-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}ethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H25Cl2N7O2 |
---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
6-[2-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H25Cl2N7O2/c1-14-12-31-18-19(27(2)22(33)26-20(18)32)25-21(31)30(14)11-10-28-6-8-29(9-7-28)13-15-16(23)4-3-5-17(15)24/h3-5,12H,6-11,13H2,1-2H3,(H,26,32,33) |
InChI Key |
HPFAOJKNLPAEBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)CC5=C(C=CC=C5Cl)Cl)N(C(=O)NC3=O)C |
Origin of Product |
United States |
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